Ethyl cis-2-iodocyclopropanecarboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 208.04 g/mol. It features a cyclopropane ring, an ethyl ester group, and an iodine substituent at the second position of the cyclopropane. The compound is classified as an iodinated cyclopropane derivative, which contributes to its unique chemical properties and potential applications in organic synthesis.
These reactions are significant for the synthesis of various organic compounds and intermediates.
Ethyl cis-2-iodocyclopropanecarboxylate can be synthesized through various methods, including:
These methods highlight the versatility of synthetic approaches available for producing this compound.
Ethyl cis-2-iodocyclopropanecarboxylate has potential applications in:
Interaction studies involving ethyl cis-2-iodocyclopropanecarboxylate focus on its reactivity with various nucleophiles and electrophiles. These studies help understand its behavior in different chemical environments and its potential as a building block in synthetic chemistry. Additionally, understanding its interactions with biological systems could reveal insights into its pharmacological potential.
Ethyl cis-2-iodocyclopropanecarboxylate shares similarities with several other compounds, particularly those containing cyclopropane rings or halogen substituents. Here are a few notable comparisons:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethyl cis-2-phenylcyclopropanecarboxylate | Cyclopropane with phenyl group | Exhibits different reactivity due to phenyl ring |
| Ethyl 2-bromocyclopropanecarboxylate | Cyclopropane with bromine | Similar reactivity but different halogen |
| Ethyl 2-chlorocyclopropanecarboxylate | Cyclopropane with chlorine | Chlorine's electronegativity affects reactivity |
These compounds illustrate variations in reactivity and application based on their substituents and structural characteristics, highlighting the uniqueness of ethyl cis-2-iodocyclopropanecarboxylate within this class of chemicals.
Traditional cyclopropanation methodologies for the synthesis of ethyl cis-2-iodocyclopropanecarboxylate have relied primarily on metal-catalyzed carbene insertion reactions and zinc carbenoid-mediated processes [1] [2]. The Simmons-Smith cyclopropanation represents one of the earliest and most widely utilized approaches, involving the reaction of alkenes with zinc carbenoids generated from diiodomethane and zinc sources such as zinc-copper couple or diethylzinc [3]. This method proceeds through a concerted mechanism resulting in the formation of cyclopropane rings with high stereoselectivity [3].
The formation of zinc carbenoids constitutes a crucial step in traditional cyclopropanation reactions [3]. The reaction between diiodomethane and zinc sources generates highly reactive zinc carbenoid species represented as ICH₂ZnI, which subsequently react with alkenes to form cyclopropanes [3]. Several factors influence the reaction conditions, including the choice of zinc source, the stoichiometric ratio of diiodomethane to zinc, solvent selection, and reaction temperature [3].
Metal-catalyzed cyclopropanation using diazo compounds has emerged as another fundamental approach [1] [2]. Rhodium and copper complexes have been extensively employed as catalysts for the decomposition of diazo compounds to generate metal carbene intermediates [4] [5]. These electrophilic metal-carbene species subsequently react with alkenes to form cyclopropane products [1]. The reaction typically requires careful control of diazo compound concentration to minimize carbene dimerization side reactions [6].
Table 1: Traditional Cyclopropanation Reaction Conditions
| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield Range (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Simmons-Smith | Zn(Cu)/CH₂I₂ | 0 to 25 | 2-12 h | 60-85 | High syn |
| Rhodium-catalyzed | Rh₂(OAc)₄ | 25 to 80 | 1-6 h | 70-95 | Variable |
| Copper-catalyzed | Cu(acac)₂ | 25 to 60 | 2-8 h | 65-90 | Moderate |
| Iron porphyrin | Fe(TPP)Cl | 40 to 100 | 3-12 h | 50-85 | Good trans |
The stereochemical outcome of traditional cyclopropanation reactions depends significantly on the substrate structure and reaction conditions [7]. Relative diastereoselection in cyclic alkene substrates has been extensively studied, with coordination between heteroatoms and metal centers playing a crucial role in determining stereoselectivity [7]. The use of allylic alcohols as substrates often results in enhanced syn selectivity due to coordination effects between the hydroxyl group and the metal carbenoid [7].
Temperature control represents a critical parameter in traditional cyclopropanation approaches [8]. Lower temperatures generally favor higher stereoselectivity but may result in reduced reaction rates [8]. The optimal temperature range for most traditional cyclopropanation reactions falls between 0°C and 60°C, depending on the specific catalyst system employed [8].
Hypervalent iodine(III) reagents have emerged as powerful tools for cyclopropanation reactions under mild conditions [9] [10]. These reagents extend beyond traditional dioxygenation and diamination reactions to enable dialkylation and cyclopropanation of unsaturated alkenes and alkynes [9] [10]. The reactions of alkenes with malononitrile and other active methylene compounds as carbon nucleophiles provide access to multisubstituted cyclopropane derivatives in moderate to excellent yields [9] [10].
The mechanistic pathway for hypervalent iodine(III)-mediated cyclopropanation involves initial iodo(III)cyclopropanation followed by ring opening attack by carbon nucleophiles and subsequent recyclization [9] [10]. For trans-alkene substrates, the proposed mechanism proceeds through iodo(III)cyclopropanation, ring-opening attack by the carbon nucleophile, and recyclization to form the final cyclopropane product [9] [10]. This protocol provides a complementary route to traditional cyclopropanation methods [9].
Both electron-rich and electron-deficient alkenes serve as suitable substrates for hypervalent iodine(III)-mediated cyclopropanation [9] [10]. Terminal and internal alkynes also work effectively, affording highly functionalized cyclopropenes efficiently [9] [10]. The cyclopropenation mechanism is thought to proceed via iodo(III)cyclopropanation, ring-opening attack by the carbon nucleophile, recyclization into a four-membered iodo(III)cyclobutene, and final reductive elimination [9].
Table 2: Hypervalent Iodine(III)-Mediated Cyclopropanation Results
| Substrate Type | Hypervalent Iodine Reagent | Nucleophile | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| Electron-rich alkenes | PhI(OAc)₂ | Malononitrile | 75-90 | 4-8 | 25 |
| Electron-deficient alkenes | PhI(OAc)₂ | Malononitrile | 65-85 | 6-12 | 25 |
| Terminal alkynes | PhI(OAc)₂ | Active methylene | 70-95 | 2-6 | 25 |
| Internal alkynes | PhI(OAc)₂ | Active methylene | 60-80 | 8-16 | 25 |
The advantages of hypervalent iodine(III)-mediated cyclopropanation include mild reaction conditions, broad substrate scope, and high functional group tolerance [9] [10]. These reagents enable cyclopropanation reactions that proceed at room temperature without the need for specialized equipment or extreme conditions [9]. The method represents a significant advancement in cyclopropanation methodology, particularly for substrates that are incompatible with traditional metal-catalyzed approaches [10].
Koser's reagent, [hydroxy(tosyloxy)iodo]benzene, has been specifically investigated for cyclopropanation applications [11]. This reagent efficiently ditosylates alkenes and can be used either in stoichiometric amounts or in combination with para-toluenesulfonic acid [11]. The replacement of tosylate groups with azide functionalities allows for further synthetic elaboration of the cyclopropane products [11].
Redox-active diazoacetates have revolutionized the field of asymmetric cyclopropanation by enabling modular and enantioselective synthesis of cyclopropane building blocks [12] [13]. These reagents combine the reactivity of diazo compounds with the versatility of redox-active esters, allowing for sequential asymmetric cyclopropanation and stereoselective functionalization [12] [13]. The cobalt(II)-based metalloradical catalysis system has proven particularly effective for asymmetric intramolecular cyclopropanation of acceptor-substituted diazoacetates [12].
The development of chiral porphyrin ligands has been instrumental in achieving high enantioselectivities in cobalt-catalyzed cyclopropanation reactions [12]. The cobalt(II) complex of 3,5-Di-tert-butyl-QingPhyrin serves as a general and effective catalyst for asymmetric intramolecular cyclopropanation of various allylic diazoacetates, including those with α-acceptor substituents [12]. These reactions proceed in high yields with excellent stereoselectivities, providing convenient access to densely functionalized cyclopropane derivatives [12].
Table 3: Asymmetric Cyclopropanation with Redox-Active Diazoacetates
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Reaction Conditions |
|---|---|---|---|---|---|
| [Co(QingPhyrin)] | Allylic diazoacetates | 85-96 | 90-98 | >20:1 | 25°C, 2-6 h |
| Rh₂(S-TCPTAD)₄ | Aryl diazoacetates | 75-95 | 85-98 | >97:3 | Reflux pentane |
| Fe(ClO₄)₂·4H₂O | Intramolecular substrates | 82-94 | 77-92 | Variable | 60°C, CHCl₃ |
| [Co(Por)(CHCO₂Et)] | Electron-deficient olefins | 70-90 | 85-95 | Good | 40-80°C |
Rhodium(II)-catalyzed asymmetric cyclopropanation using substituted aryldiazoacetates and vinyldiazoacetates results in highly stereoselective cyclopropanations [5]. The adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ achieves high asymmetric induction with enantiomeric excesses up to 98% across a range of substrates [5]. The reaction mechanism involves initial formation of a weakly bound pre-reaction complex between the carbene intermediate and the substrate carbonyl group [5].
The cobalt(II)-porphyrin-mediated cyclopropanation mechanism operates through a radical pathway involving 'carbene radicals' [14]. The first step involves reaction of cobalt(II)-porphyrin with ethyl diazoacetate to form a 1:1 Co(por)(CHCOOEt) adduct existing as two isomers: the 'bridging carbene' and the 'terminal carbene' [14]. The subsequent reactivity involves stepwise radical addition of the 'carbene radical' to alkene double bonds, followed by rapid ring-closure reactions [14].
Iron-catalyzed asymmetric intramolecular cyclopropanation has been realized with high yields and excellent enantioselectivities using Fe(ClO₄)₂·4H₂O as the metal precursor and chiral bis(oxazoline) ligands [8]. The reaction tolerates various electron-withdrawing and electron-donating substituents on the phenyl ring of α-diazoester substrates [8]. The optimized conditions involve reaction in chloroform at 60°C with 5 mol% catalyst loading [8].
Stereoselective decarboxylative reduction strategies represent a powerful approach for the modular synthesis of cis-cyclopropanes through sequential asymmetric cyclopropanation and stereoselective reduction of redox-active esters [13]. These methodologies enable the conversion of olefins into cis-arylcyclopropanes via redox-active aryldiazoacetates through asymmetric cyclopropanation followed by stereoselective decarboxylative reduction [13].
The design of suitable hydrogen atom transfer reagents constitutes a critical challenge in stereoselective decarboxylative reduction [13]. The high reactivity and rapid stereoinversion of cyclopropyl radical intermediates at extremely low temperatures require carefully designed reagent systems to achieve kinetic control over the less populated cis-cyclopropyl radical conformer [13]. The development of efficient hydrogen atom transfer reagents has enabled the combination of chemoselectivity and stereocontrol in these transformations [13].
Table 4: Decarboxylative Reduction Reaction Parameters
| Reduction Method | Hydrogen Source | Temperature (°C) | Reaction Time | Yield (%) | Cis:Trans Ratio |
|---|---|---|---|---|---|
| Photocatalytic | Thiol derivatives | -40 to 25 | 2-8 h | 70-90 | 85:15 to 95:5 |
| Radical reduction | Silane reagents | -78 to 0 | 1-4 h | 65-85 | 80:20 to 90:10 |
| Electrochemical | Cathodic reduction | 0 to 25 | 3-12 h | 60-80 | 75:25 to 85:15 |
| Metal hydride | LiAlH₄ derivatives | -40 to 25 | 0.5-3 h | 55-75 | Variable |
The telescoped synthesis approach combines rhodium-catalyzed cyclopropanation with subsequent redox-active ester functionalization [15]. This methodology enables light-induced photodecarboxylation driven by electron donor-acceptor complexes between the redox-active moiety and appropriate co-catalysts [15]. Additional transformations include decarboxylative borylation, amination, selenylation, alkoxylation, and Giese-type additions performed in the presence of photocatalysts [15].
Nickel-catalyzed decarboxylative cross-electrophile coupling of N-hydroxyphthalimide esters with aryl iodides provides an alternative approach to functionalized cyclopropanes [16]. This method requires only nickel catalyst and a reducing agent such as zinc, without the need for photocatalysts, light, or arylmetal reagents [16]. The protocol enables coupling of methyl, primary, and secondary alkyl groups in good average yields of 77% [16].
Cobalt-catalyzed decarboxylative Negishi coupling reactions of redox-active aliphatic esters with organozinc reagents have been developed for efficient alkyl-aryl, alkyl-alkenyl, and alkyl-alkynyl coupling reactions [17]. These reactions proceed under mild conditions without external ligands or additives [17]. The success of in situ activation protocols and the facile synthesis of pharmaceutical intermediates highlight the synthetic potential of this methodology [17].
Iron-catalyzed decarboxylative coupling represents another viable approach for the preparation of functionalized cyclopropanes [18]. The method demonstrates the first couplings of redox-active esters with organozinc and organomagnesium reagents under iron catalysis [18]. These reactions proceed through radical mechanisms and provide access to diverse cyclopropane derivatives with high functional group tolerance [18].
Ethyl cis-2-iodocyclopropanecarboxylate exhibits unique electrophilic substitution behavior that differs significantly from conventional aromatic systems. The cyclopropane ring, with its inherent strain energy of approximately 27-29 kcal/mol, creates a highly reactive electrophilic center that can undergo substitution reactions under specific conditions [1] [2].
The electrophilic character of the cyclopropane ring is primarily attributed to the significant ring strain and the presence of electron-withdrawing substituents. The ester group at the carboxyl position and the iodine substituent at the cis-2 position both contribute to the electron-deficient nature of the ring system [4]. The carbon-carbon bonds in cyclopropane are weakened to approximately 61 kcal/mol compared to 88 kcal/mol in normal alkanes, making them more susceptible to electrophilic attack [1].
Mechanistic pathways for electrophilic substitution at the cyclopropane ring typically involve initial attack by the electrophile at the most electron-deficient carbon center. The presence of the ester group creates a polarization effect that directs electrophilic attack preferentially to the carbon adjacent to the ester functionality [5] [6]. This regioselectivity is enhanced by the cis-configuration of the iodine substituent, which provides additional electronic activation through inductive effects.
The reaction conditions required for electrophilic substitution are generally milder than those needed for aromatic systems due to the inherent reactivity of the strained ring. Lewis acid catalysis is often employed to facilitate these transformations, with common catalysts including aluminum chloride and boron trifluoride etherate [7]. The choice of catalyst and reaction conditions significantly influences both the reaction rate and the selectivity of the substitution process.
Stereochemical considerations play a crucial role in determining the outcome of electrophilic substitution reactions. The cis-configuration of the starting material is typically preserved during substitution, although some degree of stereochemical scrambling may occur under harsh conditions. The preservation of stereochemistry is attributed to the concerted nature of many electrophilic substitution mechanisms at strained ring systems [8].
The iodine substituent in ethyl cis-2-iodocyclopropanecarboxylate serves as an excellent leaving group in nucleophilic displacement reactions, following predominantly SN2 mechanistic pathways. The reactivity of the carbon-iodine bond is significantly enhanced by the ring strain and the electron-withdrawing nature of the ester group [9] [10].
Mechanistic aspects of nucleophilic displacement at the iodo-substituted carbon center involve backside attack by the nucleophile, consistent with classical SN2 mechanisms. However, the unique geometry of the cyclopropane ring introduces additional complexity. The strained three-membered ring can undergo ring-opening during nucleophilic attack, particularly with strong nucleophiles such as azide ions and thiolates [11] [12]. The ring-opening pathway competes with simple substitution, and the predominant pathway depends on the nucleophile strength, reaction conditions, and substituent effects.
Nucleophile selectivity studies have revealed that the carbon-iodine bond in ethyl cis-2-iodocyclopropanecarboxylate is highly reactive toward a wide range of nucleophiles. Oxygen nucleophiles, nitrogen nucleophiles, and carbon nucleophiles all react readily with the iodo substituent [13] [10]. The reaction rates follow the expected nucleophilicity order, with thiolates being among the most reactive nucleophiles due to their high nucleophilicity parameter values.
Iodine-magnesium exchange reactions represent a particularly important class of nucleophilic displacement reactions. Treatment of ethyl cis-2-iodocyclopropanecarboxylate with isopropylmagnesium chloride at -40°C results in rapid iodine-magnesium exchange within 15 minutes [14] [15]. This reaction proceeds with high stereoselectivity, maintaining the cis-configuration of the cyclopropane ring. The resulting cyclopropylmagnesium reagent can then be intercepted with various electrophiles to provide functionalized cyclopropane derivatives.
Solvent effects significantly influence the rate and selectivity of nucleophilic displacement reactions. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally preferred for these transformations as they stabilize the transition state and facilitate the departure of the iodide ion [12] [6]. The choice of solvent also affects the competition between substitution and ring-opening pathways.
Temperature dependence of nucleophilic displacement reactions shows that lower temperatures generally favor substitution over ring-opening, while elevated temperatures promote ring-opening pathways. This temperature dependence provides a means of controlling the reaction outcome and selectivity [16].
The thermal behavior of ethyl cis-2-iodocyclopropanecarboxylate is dominated by the inherent instability of the strained cyclopropane ring system. The compound exhibits thermal stability up to approximately 150°C, beyond which various decomposition pathways become thermodynamically and kinetically accessible [17] [18].
Thermal decomposition pathways for ethyl cis-2-iodocyclopropanecarboxylate involve multiple competing mechanisms. The primary decomposition pathway involves ring-opening to form allyl-type intermediates, which can subsequently undergo rearrangement or elimination reactions [19] [20]. The presence of the iodine substituent influences the thermal decomposition mechanism by providing an additional pathway for homolytic cleavage of the carbon-iodine bond.
Ring-opening mechanisms typically proceed through either concerted or stepwise pathways. The concerted pathway involves simultaneous breaking of one carbon-carbon bond and formation of a new bond, while the stepwise mechanism involves initial formation of a biradical intermediate followed by bond reorganization [21]. The relative importance of these pathways depends on the substitution pattern and reaction conditions.
Activation energies for thermal ring-opening have been determined to be in the range of 25-38 kcal/mol for related cyclopropanecarboxylate systems [16]. These values are consistent with the observed thermal stability and provide insight into the mechanism of the ring-opening process. The activation parameters indicate that the ring-opening process is entropically favored but enthalpically unfavorable.
Kinetic studies of thermal decomposition reveal first-order kinetics for the ring-opening process, consistent with a unimolecular mechanism. The rate constants show strong temperature dependence, following Arrhenius behavior over the temperature range of 150-200°C [16]. The negative entropy of activation suggests a cyclic transition state for the ring-opening process.
Product distributions from thermal decomposition are complex and depend on the reaction conditions. Major products include ring-opened esters, elimination products, and in some cases, iodine-containing fragments [18] [19]. The formation of these products can be rationalized through consideration of the various mechanistic pathways available to the initially formed ring-opened intermediates.
Substituent effects on thermal stability show that electron-withdrawing groups generally increase the thermal stability of cyclopropane rings by stabilizing the ground state relative to the transition state for ring-opening. Conversely, electron-donating groups tend to destabilize the ring and promote ring-opening at lower temperatures [22].
Ethyl cis-2-iodocyclopropanecarboxylate exhibits fascinating coordination behavior with transition metals, primarily through activation of the carbon-carbon bonds of the strained cyclopropane ring. The high ring strain energy makes the cyclopropane ring susceptible to oxidative addition reactions with low-valent transition metal complexes [23] [24].
Oxidative addition reactions represent the most common coordination mode for cyclopropane derivatives with transition metals. The strained carbon-carbon bonds of the cyclopropane ring undergo oxidative addition to form metallacyclobutane intermediates [23]. This process is facilitated by the electron-withdrawing nature of the ester group and the iodine substituent, which polarize the ring and make it more susceptible to metal insertion.
Metal selectivity studies have shown that a wide range of transition metals can activate cyclopropane carbon-carbon bonds, including palladium, platinum, rhodium, and iridium complexes [25] [24]. The choice of metal significantly influences both the reaction rate and the selectivity of the activation process. Electron-rich metals with available coordination sites are generally most effective for cyclopropane activation.
Mechanistic pathways for metal-catalyzed cyclopropane activation typically involve initial coordination of the metal to the cyclopropane ring, followed by insertion into one of the carbon-carbon bonds. The regioselectivity of the insertion process is influenced by the substitution pattern and the electronic properties of the metal complex [8] [26]. The ester group and iodine substituent can direct the metal insertion to specific positions on the ring.
Stereochemical outcomes of metal-catalyzed reactions are generally predictable based on the mechanism of the activation process. Oxidative addition typically occurs with retention of configuration at the metal center, while subsequent reactions may proceed with either retention or inversion depending on the specific transformation [8]. The cis-configuration of the starting cyclopropane is often preserved in the metallacyclobutane intermediate.
Ligand effects play a crucial role in determining the reactivity and selectivity of metal-catalyzed cyclopropane activation. Phosphine ligands, N-heterocyclic carbenes, and other donor ligands can dramatically influence the rate and selectivity of the activation process [27]. The steric and electronic properties of the ligands must be carefully balanced to achieve optimal reactivity.
Applications in synthesis of metal-catalyzed cyclopropane activation reactions include the formation of complex polycyclic structures and the synthesis of functionalized organic molecules. The ability to selectively activate carbon-carbon bonds provides access to molecular frameworks that would be difficult to construct through conventional synthetic methods [29].